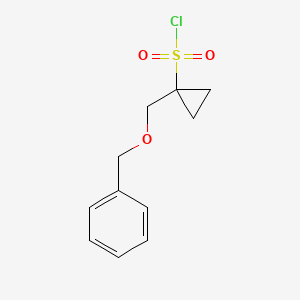

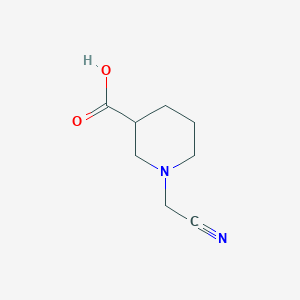

![molecular formula C17H11ClN2OS B2887726 4-(4-氯苯基)-2-硫代-1,2,3,4-四氢-5H-茚并[1,2-d]嘧啶-5-酮 CAS No. 60477-75-0](/img/structure/B2887726.png)

4-(4-氯苯基)-2-硫代-1,2,3,4-四氢-5H-茚并[1,2-d]嘧啶-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one” belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimidopyrimidines are of great interest due to their structural similarity to purines and pteridines, compounds that make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive .

Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidines include acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another route involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .科学研究应用

新型合成方法和衍生物

茚并[2',1': 5,6]吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶的新型合成方法涉及 5-(4-氯苯基)-2-硫代-2,3-二氢-1H-茚并[2',1': 5,6]吡啶并[2,3-d]嘧啶-4,6-二酮与腙酰氯的反应,以良好的产率生成 1,2,4-三唑并[4,3-a]嘧啶衍生物。这种合成方法证明了该化合物在创建具有潜在生物活性的新型杂环体系中的效用 (Hassan,2006)。

潜在的生物活性

对该化合物衍生物的进一步研究展示了它们作为生物制剂的潜力。例如,合成了 N-(4-氯苯基)-6-甲基-4-芳基-2-硫代-1,2,3,4-四氢嘧啶-5-甲酰胺衍生物,并评估了它们的抗菌活性。与标准药物相比,这些化合物对细菌和真菌生长表现出显着的抑制作用,表明它们作为抗菌剂的潜力 (Akbari 等人,2008)。

光谱表征和理论研究

对新型茚并-噻唑并嘧啶衍生物(包括 4-苯基-2-硫代-3,4-二氢-1H-茚并[1,2-d]嘧啶-5(2H)-酮)的光谱表征和密度泛函理论 (DFT) 研究提供了对该化合物结构和电子性质的见解。这些研究提供了对该化合物化学行为和在材料科学和药理学中潜在应用的更深入理解 (Gupta 和 Chaudhary,2014)。

抗菌和抗癌特性

已经合成和表征了一系列衍生物,包括 4-氨基-3-(4-氯苯基)-1H-吡唑-5-基-甲苯酮和 6-氨基-3-(4-氯苯基)-5-甲基-1,6-二氢-7H-吡唑并[4,3-d]-嘧啶-7-酮。这些化合物表现出体外抗菌和抗癌活性,其中一些显示出比参考药物多柔比星更高的抗癌活性。这突出了该化合物在开发具有抗菌和抗癌特性的新治疗剂中的潜力 (Hafez、El-Gazzar 和 Al-Hussain,2016)。

未来方向

作用机制

Target of Action

The compound, also known as 4-(4-chlorophenyl)-2-sulfanylidene-1H,2H,3H,4H,5H-indeno[1,2-d]pyrimidin-5-one, is a derivative of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are structurally similar to purines and exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Mode of Action

For instance, it may inhibit key enzymes, leading to a disruption in the normal functioning of cells .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its broad range of biological activities. For instance, it may inhibit phosphodiesterase, leading to increased levels of cyclic AMP, which can affect various signaling pathways . It may also inhibit dihydrofolate reductase, disrupting the synthesis of nucleotides and leading to cell death .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are able to penetrate cells easily due to their lipophilicity . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.

Result of Action

The compound’s actions at the molecular and cellular level lead to a variety of effects, depending on the specific targets and pathways affected. For instance, its antiproliferative activity could lead to the inhibition of cell growth and division . Its antioxidant activity could protect cells from damage caused by reactive oxygen species .

属性

IUPAC Name |

4-(4-chlorophenyl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2OS/c18-10-7-5-9(6-8-10)14-13-15(20-17(22)19-14)11-3-1-2-4-12(11)16(13)21/h1-8,14H,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYPDVVVCBSKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(NC(=S)N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

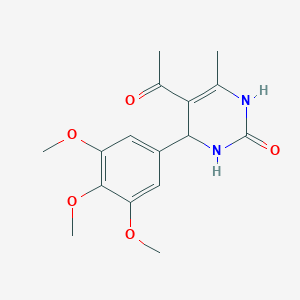

![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2887649.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)

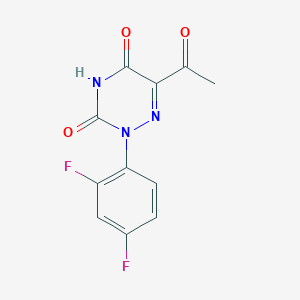

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)

![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2887655.png)

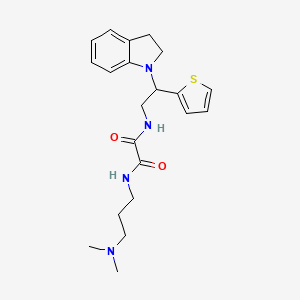

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)

![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)